

# Addressing a Potential Nomenclature Confusion: KN1022 vs. JSKN022

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | KN1022    |           |
| Cat. No.:            | B15581405 | Get Quote |

Initial database searches for "KN1022" may lead to a quinazoline-based small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR). However, the more recent and clinically developed entity is JSKN022, a bispecific ADC from Alphamab Oncology. This guide will focus on JSKN022, the compound currently in clinical development.

#### **JSKN022: A Multi-pronged Attack on Solid Tumors**

JSKN022 is an innovative ADC engineered to target two distinct proteins on the surface of cancer cells: PD-L1 and integrin ανβ6.[1][2][3] This dual-targeting approach is combined with a potent cytotoxic payload, a topoisomerase I inhibitor, to deliver a multi-faceted anti-tumor effect. [2] The Investigational New Drug (IND) application for a Phase I clinical trial of JSKN022 in patients with advanced malignant solid tumors has been accepted by China's Center for Drug Evaluation (CDE).[1][3] The first patient was dosed in October 2025.[4][5]

#### **Mechanism of Action**

JSKN022 is a bispecific single-domain antibody that can simultaneously bind to PD-L1 and integrin  $\alpha\nu\beta6$  on tumor cells.[1][2] Upon binding to either target, the ADC is internalized by the cancer cell.[1][4] Inside the cell, a cleavable linker is hydrolyzed, releasing the topoisomerase I inhibitor payload, which leads to cancer cell death.[1][4]

Beyond direct cytotoxicity, JSKN022 has a dual immunomodulatory role. By binding to PD-L1, it blocks the interaction with PD-1 on immune cells, a key mechanism of immune evasion used



by tumors.[2] Additionally, by targeting integrin  $\alpha\nu\beta6$ , it is designed to inhibit the production of TGF- $\beta$ , a potent immunosuppressive cytokine in the tumor microenvironment.[2][6]

#### **Preclinical Performance of JSKN022**

Preclinical data for JSKN022 were presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025.[7][8] The findings highlight its potential as a promising therapeutic candidate.

### **Summary of Key Preclinical Data**



| Parameter                    | Finding                                                                                                                                                                          | Source      |
|------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Binding Specificity          | JSKN022 demonstrated specific binding to PD-L1, ανβ6, and ανβ8 proteins without cross-reactivity with other integrin family members.                                             | [9]         |
| Internalization              | Exhibited superior internalization in HCC4006 and Capan-2 cancer cells compared to monospecific antibodies.                                                                      | [7][9]      |
| In Vitro Efficacy            | Effectively inhibited the proliferation of cancer cells.                                                                                                                         | [7][9]      |
| In Vivo Efficacy             | Demonstrated greater tumor suppression in preclinical cancer models compared to single-target ADCs.                                                                              | [4][7][9]   |
| Stability                    | Showed excellent stability in serum from rats, mice, monkeys, and humans, with minimal payload release. This is attributed to the use of glycan-specific conjugation technology. | [7][10][11] |
| Drug-to-Antibody Ratio (DAR) | A consistent DAR of 4 was achieved.                                                                                                                                              | [2][10][11] |

### **Comparative Landscape**

JSKN022 enters a competitive landscape of cancer therapies. Its unique dual-targeting approach offers potential advantages over existing treatments.



| Therapeutic<br>Strategy | Examples                                               | Mechanism of<br>Action                                                                                                             | Potential<br>Advantages of<br>JSKN022                                                                                                                                                                            |
|-------------------------|--------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| PD-1/PD-L1 Inhibitors   | Pembrolizumab,<br>Nivolumab,<br>Atezolizumab           | Monoclonal antibodies that block the PD-1/PD-L1 immune checkpoint, enabling T-cell mediated tumor killing.                         | JSKN022 combines checkpoint inhibition with targeted payload delivery, potentially overcoming resistance to immunotherapy. The additional targeting of integrin ανβ6 adds another layer of anti-cancer activity. |
| Integrin Inhibitors     | Cilengitide<br>(development<br>discontinued)           | Small molecules or<br>antibodies that block<br>integrin signaling,<br>affecting cell<br>adhesion, migration,<br>and proliferation. | JSKN022's ADC format allows for the targeted delivery of a cytotoxic agent directly to tumor cells expressing integrin ανβ6, in addition to its signaling inhibition.                                            |
| Other ADCs              | Trastuzumab<br>deruxtecan,<br>Sacituzumab<br>govitecan | Antibody-drug conjugates that target a single tumorassociated antigen to deliver a cytotoxic payload.                              | The bispecific nature of JSKN022 may broaden the range of treatable tumors and potentially enhance efficacy by targeting two distinct pathways.                                                                  |
| CAR-T Cell Therapy      | Tisagenlecleucel,<br>Axicabtagene<br>ciloleucel        | Genetically engineered T-cells that express chimeric antigen receptors to target and kill cancer cells.                            | JSKN022 is an "off-<br>the-shelf" therapy,<br>avoiding the complex<br>and patient-specific<br>manufacturing                                                                                                      |



process of CAR-T cells.

# **Experimental Protocols**In Vitro Cell Proliferation Assay

- Cell Lines: A panel of human cancer cell lines with varying expression levels of PD-L1 and integrin αvβ6.
- Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of JSKN022, monospecific ADCs, or control antibodies for 72-96 hours.
- Readout: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
- Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

#### In Vivo Tumor Xenograft Model

- Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously implanted with human tumor cells.
- Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered JSKN022, control ADCs, or vehicle intravenously.
- Readout: Tumor volume is measured at regular intervals using calipers. Body weight is monitored as a measure of toxicity.
- Analysis: Tumor growth inhibition is calculated and statistical significance is determined by comparing treatment groups to the vehicle control.

## Visualizing the Science JSKN022 Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of action of the bispecific ADC JSKN022.

### **General Experimental Workflow for ADC Evaluationdot**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biopharmaapac.com [biopharmaapac.com]
- 2. JSKN022-Alphamab Oncology [alphamabonc.com]
- 3. Alphamab Oncology Announces IND Application for Innovative PD-L1/αvβ6 Bispecific ADC JSKN022 was Officially Accepted by CDE-Alphamab Oncology [alphamabonc.com]
- 4. Alphamab Oncology Announces the First Patient Dosed in a Phase I Clinical Study of PD-L1/ανβ6 Bispecfic ADC JSKN022 [prnewswire.com]
- 5. biopharmaapac.com [biopharmaapac.com]
- 6. Alphamab Oncology Showcases Cutting-edge Breakthroughs and Innovative Achievements at the 16th World ADC San Diego-Alphamab Oncology [alphamabonc.com]
- 7. Alphamab Oncology Presented Preclinical Data on Two Novel Bispecific ADCs at the 2025 AACR Annual Meeting [prnewswire.com]
- 8. Alphamab Oncology Reports 2025 Interim Results and Business Highlights-Alphamab Oncology [alphamabonc.com]
- 9. Alphamab Oncology Presented Preclinical Data on Two Novel Bispecific ADCs at the 2025 AACR Annual Meeting-Alphamab Oncology [alphamabonc.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Addressing a Potential Nomenclature Confusion: KN1022 vs. JSKN022]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581405#independent-verification-of-kn1022-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com